molecular formula C10H8N2O2 B14380354 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene CAS No. 88484-07-5

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene

Cat. No.: B14380354
CAS No.: 88484-07-5
M. Wt: 188.18 g/mol
InChI Key: YTNLJSWROFVQLY-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups attached to a benzene ring, with one of the isocyanate groups being substituted at the methyl position. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .

Preparation Methods

The synthesis of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with phosgene to form the corresponding isocyanate. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ureas or carbamates.

    Reduction: Reduction reactions typically yield amines.

    Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. Common reagents used in these reactions include hydrogen gas for reduction, and alcohols or amines for substitution reactions.

Scientific Research Applications

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of strong covalent bonds .

Comparison with Similar Compounds

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene can be compared with other isocyanates such as:

Properties

CAS No.

88484-07-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-isocyanato-3-(isocyanatomethyl)-2-methylbenzene

InChI

InChI=1S/C10H8N2O2/c1-8-9(5-11-6-13)3-2-4-10(8)12-7-14/h2-4H,5H2,1H3

InChI Key

YTNLJSWROFVQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CN=C=O

Origin of Product

United States

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